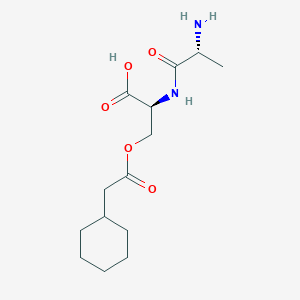

D-Alanyl-O-(cyclohexylacetyl)-L-serine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

921933-71-3 |

|---|---|

Molecular Formula |

C14H24N2O5 |

Molecular Weight |

300.35 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(2-cyclohexylacetyl)oxypropanoic acid |

InChI |

InChI=1S/C14H24N2O5/c1-9(15)13(18)16-11(14(19)20)8-21-12(17)7-10-5-3-2-4-6-10/h9-11H,2-8,15H2,1H3,(H,16,18)(H,19,20)/t9-,11+/m1/s1 |

InChI Key |

MIOWJVHSOMMKFL-KOLCDFICSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](COC(=O)CC1CCCCC1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)CC1CCCCC1)C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Advanced Synthetic Strategies for D Alanyl O Cyclohexylacetyl L Serine

Stereoselective Synthesis of the D-Alanyl-L-serine Peptide Backbone

The construction of the dipeptide backbone is a critical phase where the stereochemical integrity of both the D-alanine (B559566) and L-serine chiral centers must be maintained. The formation of the amide bond between the carboxyl group of D-alanine and the amino group of L-serine must be achieved with minimal to no racemization, a common side reaction in peptide coupling. bachem.com

The core of peptide synthesis lies in the activation of a carboxylic acid to facilitate its reaction with an amine. bachem.com For the synthesis of the D-Ala-L-Ser backbone, this involves activating the carboxyl group of a suitably protected D-alanine derivative. The choice of coupling reagent is paramount to ensure high yields and suppress racemization. Modern peptide synthesis relies on several classes of highly efficient coupling reagents. bachem.comacs.org

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling agents that facilitate peptide bond formation. bachem.comlibretexts.org However, their use alone can lead to significant racemization. This issue is largely mitigated by the inclusion of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure®), which react with the activated amino acid to form an active ester intermediate that is less prone to racemization. bachem.com

More contemporary and often more effective are phosphonium (B103445) and aminium/uronium salt-based reagents. bachem.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and uronium salts like HBTU, HATU, and COMU are known for high coupling efficiencies and minimal side reactions. bachem.com These reagents operate by forming active esters in situ and typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to proceed efficiently. bachem.com The selection among these reagents often depends on the specific amino acid sequence and the scale of the synthesis.

| Reagent Class | Example(s) | Mechanism/Key Features | Racemizaton Suppression |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. bachem.com | Requires additives like HOBt or Oxyma to minimize racemization. bachem.com |

| Phosphonium Salts | PyBOP, BOP | Forms an active ester in situ. Requires a tertiary base. bachem.com | Generally low racemization, especially with optimized base usage. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient reagents forming active esters. Requires a tertiary base. bachem.com | HATU, containing a 7-aza-HOBt moiety, is particularly effective at suppressing racemization. bachem.com |

To ensure that the peptide bond forms exclusively between the correct functional groups and to prevent unwanted side reactions like self-polymerization, the other reactive moieties on the amino acids must be temporarily blocked using protecting groups. wikipedia.org The synthesis of D-Alanyl-O-(cyclohexylacetyl)-L-serine requires a careful orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others. wikipedia.orgnumberanalytics.com

A plausible strategy would involve:

N-terminal Protection of D-Alanine: The amino group of D-alanine must be protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is a common choice, as it is stable to acidic and hydrogenolysis conditions but is readily removed with a mild base like piperidine. creative-peptides.comnumberanalytics.com Alternatively, the tert-Butoxycarbonyl (Boc) group, which is removed by acid (e.g., trifluoroacetic acid, TFA), could be used. libretexts.orgcreative-peptides.com

C-terminal Protection of L-Serine: The carboxyl group of L-serine is typically protected as an ester, for example, a methyl (Me) or benzyl (B1604629) (Bzl) ester. A benzyl ester is particularly useful as it can be removed via catalytic hydrogenolysis, a condition to which Fmoc and many side-chain protecting groups are stable. libretexts.org

Side-chain Protection of L-Serine: The hydroxyl group of serine is nucleophilic and must be protected during the peptide coupling step to prevent O-acylation. A common protecting group is the tert-butyl (tBu) ether, which is stable to the basic conditions used for Fmoc removal and the hydrogenolysis conditions for Bzl ester removal, but is cleaved with strong acid (TFA). creative-peptides.com

This orthogonal scheme (e.g., Fmoc-D-Ala-OH coupled with H-L-Ser(tBu)-OBzl) allows for the selective deprotection of each functional group at the desired stage of the synthesis.

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino Group | Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF). creative-peptides.com |

| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA). libretexts.org | |

| α-Carboxyl Group | Benzyl ester | Bzl | Catalytic Hydrogenolysis (H₂/Pd). creative-peptides.com |

| Serine Hydroxyl Group | tert-Butyl ether | tBu | Strong acid (e.g., TFA). creative-peptides.com |

O-Acylation Methodologies for Introducing the Cyclohexylacetyl Moiety

The formation of the ester bond at the serine side chain is a crucial step. One highly efficient and chemoselective method involves the direct O-acylation of an unprotected or minimally protected hydroxyamino acid or peptide in a strongly acidic medium. beilstein-journals.org In this approach, the free amino group of the D-Ala-L-Ser dipeptide would be protonated, preventing it from reacting with the acylating agent. The reaction could be performed by treating the dipeptide with cyclohexylacetyl chloride in a solvent like trifluoroacetic acid (TFA) or methanesulfonic acid. beilstein-journals.org This method is attractive for its directness and scalability, often allowing the product to be precipitated as a salt, simplifying purification. beilstein-journals.org

Alternatively, a more traditional approach involves using the fully protected dipeptide (e.g., Fmoc-D-Ala-L-Ser(OH)-OBzl), where the serine hydroxyl is the only free nucleophile. Esterification can then be achieved using cyclohexylacetic acid with a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), or by using the more reactive cyclohexylacetyl chloride with a non-nucleophilic base. researchgate.net

Optimizing the O-acylation step is critical for maximizing the yield and purity of the final product.

For Direct Acidic Acylation: The choice of acid is important. Trifluoroacetic acid is a common medium that effectively protonates the amine and facilitates the reaction. beilstein-journals.org The reaction temperature and time must be controlled to prevent potential side reactions. A known side reaction for O-acyl hydroxyamino acids is the O→N acyl shift, where the acyl group migrates from the side-chain oxygen to the α-amino nitrogen, although this is generally suppressed under the acidic conditions used for the acylation itself and is more of a concern during storage or workup under neutral or basic pH. beilstein-journals.org

For Protected Dipeptide Acylation: When using coupling agents like DCC/DMAP, the reaction stoichiometry must be carefully controlled to drive the reaction to completion. The choice of solvent (e.g., dichloromethane (B109758) or DMF) and temperature can influence the reaction rate and the formation of byproducts. The primary goal is to achieve complete acylation of the serine hydroxyl without affecting any of the protecting groups.

Following the O-acylation, the remaining protecting groups (e.g., N-terminal Fmoc/Boc and C-terminal Bzl) would be removed in sequential steps to yield the final this compound compound.

Synthetic Accessibility and Design of Structural Analogs of this compound

The synthetic routes established for this compound provide a flexible platform for creating a wide array of structural analogs. Such analogs are valuable in structure-activity relationship (SAR) studies to probe the molecular interactions of the parent compound with its biological target.

The modular nature of the synthesis allows for systematic modifications at three key positions:

The D-Alanine Position: D-alanine can be readily substituted with other D-amino acids (e.g., D-Valine, D-Leucine, D-Phenylalanine) to investigate the influence of side-chain size, hydrophobicity, and steric bulk.

The L-Serine Position: The serine residue can be replaced with other L-hydroxyamino acids like L-threonine, or even non-canonical amino acids with hydroxyl-containing side chains, to alter the spacing and orientation of the peptide backbone and the appended acyl group. anaspec.com

The Acyl Moiety: The cyclohexylacetyl group can be exchanged for a diverse range of other acyl groups. This is achieved by simply using different acyl chlorides or carboxylic acids (e.g., benzoyl chloride, phenylacetyl chloride, octanoyl chloride) in the O-acylation step. This allows for extensive exploration of how the size, aromaticity, and electronic properties of the ester side chain affect biological activity.

This synthetic accessibility makes it possible to generate a library of related compounds, facilitating the optimization of desired properties through systematic structural variation.

Systematic Modifications to the Amino Acid Chiral Centers and Their Impact on Synthesis

The stereochemistry of the constituent amino acids is a critical determinant of a peptide's three-dimensional structure and its biological function. In this compound, the presence of a D-alanine residue at the N-terminus and an L-serine residue constitutes a heterochiral dipeptide. The synthesis of such a structure, while following the general principles of peptide chemistry, requires careful consideration of the chiral integrity of each component throughout the synthetic sequence.

The introduction of D-amino acids into a peptide sequence is a common strategy to enhance proteolytic stability, as proteases are typically specific for L-amino acid substrates. mdpi.comnih.gov The synthesis of the four possible stereoisomers of the Alanyl-Serine core—D-Ala-L-Ser, L-Ala-L-Ser, D-Ala-D-Ser, and L-Ala-D-Ser—would originate from the corresponding chiral amino acid building blocks. The fundamental coupling chemistry remains the same, but the spatial arrangement of the side chains differs, which can influence reaction kinetics and the potential for side reactions.

A primary challenge in any peptide synthesis is the prevention of racemization, particularly of the activated amino acid residue during amide bond formation. peptide.comrsc.org The activation of the carboxylic acid of the N-protected alanine (B10760859) (either D or L) can lead to the formation of an oxazolone (B7731731) intermediate, which is susceptible to epimerization at the alpha-carbon. To mitigate this, racemization-suppressing coupling reagents (e.g., additives like HOBt or Oxyma) and optimized reaction conditions such as low temperatures are employed. The specific stereochemistry (D-L, L-L, etc.) does not fundamentally alter the mechanism of racemization but underscores the universal need for careful control to ensure the diastereomeric purity of the final product. The choice of protecting groups and the sequence of coupling and O-acylation steps are designed to preserve the stereochemical configuration of both chiral centers.

The impact of modifying the chiral centers on the synthesis primarily relates to the selection of starting materials and the rigorous control required to maintain chiral purity.

| Stereoisomer | N-Terminal Amino Acid | C-Terminal Amino Acid | Key Synthetic Consideration |

| D-Ala-L-Ser | D-Alanine | L-Serine | Use of enantiomerically pure D-Alanine and L-Serine starting materials. wikipedia.org |

| L-Ala-L-Ser | L-Alanine | L-Serine | Standard synthesis using proteinogenic amino acids. nasa.gov |

| D-Ala-D-Ser | D-Alanine | D-Serine | Use of enantiomerically pure D-Alanine and D-Serine starting materials. |

| L-Ala-D-Ser | L-Alanine | D-Serine | Use of enantiomerically pure L-Alanine and D-Serine starting materials. |

| All Isomers | N/A | N/A | Strict control of coupling conditions to prevent racemization of the activated alanine residue. rsc.org |

Diversification of the O-Linked Acyl Moiety to Explore Chemical Space

The O-linked cyclohexylacetyl group on the serine residue represents a point of significant chemical diversity in the molecule. Modification of this acyl moiety allows for a systematic exploration of the surrounding chemical space, which can be crucial for modulating the compound's physicochemical properties. The synthesis of such analogs involves the acylation of the serine side-chain hydroxyl group, a reaction that can be performed on the pre-formed dipeptide.

The general synthetic strategy involves preparing the protected dipeptide backbone, D-Ala-L-Ser, followed by the esterification of the serine hydroxyl group. This typically requires the use of an activated form of the desired carboxylic acid, such as an acyl chloride, acyl anhydride, or the acid itself in the presence of a suitable coupling agent. For instance, to attach the cyclohexylacetyl group, cyclohexylacetyl chloride would be reacted with the protected D-Ala-L-Ser dipeptide in the presence of a non-nucleophilic base.

Diversification is achieved by simply substituting the acylating agent. This modular approach enables the synthesis of a library of compounds where the peptide backbone remains constant while the O-acyl group is varied. This can include aliphatic, aromatic, and heterocyclic acyl groups, each potentially conferring different properties. For example, introducing long aliphatic chains can increase lipophilicity, a strategy seen in the synthesis of lipopeptides to enhance membrane interaction. pnas.orgnih.gov Conversely, incorporating polar functional groups into the acyl moiety could enhance aqueous solubility. The chemoselectivity of the acylation reaction is critical; the serine hydroxyl group must be targeted without affecting other functional groups, which is achieved through an appropriate protecting group strategy for the N-terminal amine and C-terminal carboxylate. mdpi.comnih.gov

| Acyl Moiety Class | Example Acyl Group | Corresponding Acylating Agent | Potential Property Modification |

| Alkanoyl (Linear) | Butyryl | Butyryl chloride or Butyric anhydride | Increased lipophilicity |

| Alkanoyl (Branched) | Pivaloyl | Pivaloyl chloride | Introduction of steric bulk |

| Alkanoyl (Cyclic) | Cyclohexylacetyl | Cyclohexylacetyl chloride | Original compound structure |

| Aroyl | Benzoyl | Benzoyl chloride | Introduction of aromatic system (pi-stacking potential) |

| Heteroaroyl | Nicotinoyl | Nicotinoyl chloride | Introduction of H-bond acceptors, altered polarity |

| Functionalized Acyl | 4-Methoxybenzoyl | 4-Methoxybenzoyl chloride | Altered electronic properties and polarity |

Exploration of Peptidomimetic and Pseudo-Peptide Strategies

While peptides are versatile molecules, their therapeutic potential can be limited by factors such as rapid degradation by proteases. wiley.comjocpr.com Peptidomimetic and pseudo-peptide strategies aim to address these limitations by creating novel structures that mimic the essential features of a parent peptide while possessing improved drug-like properties. longdom.orglucialombardi-researchlab.com These strategies can be applied to the this compound scaffold to generate more robust analogs.

Peptidomimetics are compounds designed to mimic a peptide, often by modifying the original structure to enhance stability or bioavailability. longdom.orgwikipedia.org For the target compound, this could involve several approaches:

Backbone Modification: The amide bond between the D-alanine and L-serine is a primary site for proteolytic cleavage. Replacing this bond with a non-hydrolyzable isostere, such as a reduced amide (-CH₂-NH-), a retro-inverso amide, or an alkene, can confer resistance to proteases.

Non-Proteinogenic Amino Acids: Substituting the existing amino acids with unnatural counterparts can alter conformation and stability. wikipedia.org For example, L-serine could be replaced with β-homoserine, changing the backbone spacing. D-alanine could be substituted with another D-amino acid like D-valine to introduce more steric bulk.

Cyclization: Although challenging for a short dipeptide, strategies could be envisioned to cyclize the structure, for instance, by linking the N-terminus to the C-terminus, which often enhances conformational rigidity and stability. nih.gov

Pseudo-peptides represent a broader class of compounds that may have less direct structural resemblance to the original peptide but are designed to replicate its pharmacophore. wiley.comjocpr.com A key example is the development of peptoids , which are N-substituted glycine (B1666218) oligomers. nih.gov In a peptoid analog of the target compound, the side chains of alanine and serine would be shifted from the α-carbon to the backbone nitrogen atom, creating a structure that is highly resistant to proteolysis.

These advanced synthetic strategies move beyond simple substitution to fundamentally re-engineer the peptide backbone, offering a powerful toolkit for transforming a lead peptide into a more viable therapeutic candidate.

| Strategy | Description | Example Modification on Scaffold |

| Peptidomimetic | ||

| Amide Bond Isostere | Replacement of the scissile peptide bond (-CO-NH-) with a stable mimic. | Replace the D-Ala / L-Ser amide bond with a reduced amide (-CH₂-NH-). |

| Non-Proteinogenic Residue | Substitution with an amino acid not found in natural proteins. | Replace L-Serine with L-threonine to introduce an additional chiral center and methyl group. |

| Pseudo-Peptide | ||

| Peptoid | Shift of the amino acid side chain from the α-carbon to the backbone nitrogen. | Create an N-substituted glycine dimer where the substituents mimic the alanine and O-acylated serine side chains. |

| β-Peptide | Use of β-amino acids, which have an additional carbon in the backbone. | Replace L-Serine with its β-amino acid analog, β³-homoserine. |

Structure Activity Relationship Sar and Molecular Determinants of Biological Activity

Systematic Evaluation of Structural Modifications on Biochemical Potency

The biochemical potency of D-Alanyl-O-(cyclohexylacetyl)-L-serine is intricately linked to its three-dimensional structure and the specific arrangement of its constituent parts. Understanding how modifications to this structure affect its biological interactions is key to elucidating its mechanism of action.

Conformational Analysis of this compound and its Analogs

Studies on similar dipeptides, such as n-formyl-D-serine-D-alanine-NH2, have shown that certain conformations are more stable than others. For instance, β-turn conformations are often favored, stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, the bulky cyclohexylacetyl group attached to the L-serine side chain would significantly influence the preferred conformation, likely favoring an extended structure to minimize steric hindrance. The rotational freedom of the cyclohexyl ring and the ester linkage would also contribute to a range of possible low-energy conformations that could be recognized by a target protein.

Stereochemical Requirements for Optimal Target Recognition and Binding

The specific stereochemistry of the amino acid components of this compound is paramount for its biological activity. The "D" configuration of alanine (B10760859) and the "L" configuration of serine are not arbitrary and are crucial for precise interactions with chiral biological macromolecules like enzymes.

Bacterial cell wall biosynthesis, a common target for dipeptide-based molecules, involves enzymes such as DD-peptidases that specifically recognize peptides ending in D-alanine (B559566). acs.orgnih.gov The active sites of these enzymes are exquisitely shaped to accommodate the D-amino acid at the C-terminus of their substrates. Therefore, the D-alanyl moiety in the compound is essential for recognition by such enzymes. Conversely, the L-serine component suggests that another part of the binding site may have a preference for the L-stereoisomer, highlighting a sophisticated stereochemical requirement for binding. Altering the stereochemistry of either amino acid would likely lead to a significant loss of activity due to a mismatch with the target's binding pocket.

Mapping of Essential Functional Groups for Efficacy

The biological efficacy of this compound is a composite of the contributions of its individual functional groups: the D-alanyl moiety, the cyclohexylacetyl group, and the O-esterified L-serine.

Influence of the L-Serine O-Esterification on Activity

The esterification of the L-serine hydroxyl group with cyclohexylacetic acid is a critical modification that influences the compound's activity in several ways. L-serine itself is a crucial amino acid involved in numerous metabolic pathways. nih.govresearchgate.net By modifying the serine, the compound may be targeting serine-utilizing enzymes or pathways.

Computational Approaches in SAR Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a compound like this compound and its potential analogs, QSAR studies would be instrumental in predicting their antibacterial efficacy and guiding the synthesis of more potent derivatives. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their physicochemical properties. japsonline.com

The process of developing a QSAR model for this compound analogs would involve several key steps. First, a dataset of compounds with varying structural modifications to the parent molecule would be synthesized. These modifications could include alterations to the cyclohexylacetyl group, substitution of the serine or alanine residues, or changes to the ester linkage. The biological activity of these compounds, for instance, their minimum inhibitory concentration (MIC) against a target bacterium, would be experimentally determined.

Subsequently, a wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). japsonline.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate a mathematical equation that links a selection of these descriptors to the observed biological activity. benthamdirect.com

A robust QSAR model should not only fit the data well but also have strong predictive power for new, untested compounds. nih.gov The statistical quality of a QSAR model is assessed using various parameters, as illustrated in the hypothetical table below. A high correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (Q²) suggests good internal predictive ability. The model's external predictive power is evaluated using a separate test set of compounds that were not used in the model's development.

Table 1: Hypothetical QSAR Model for Antibacterial Activity of this compound Analogs

| Descriptor | Description | Coefficient | Contribution to Activity |

| LogP | Octanol-water partition coefficient | +0.45 | Increased hydrophobicity is favorable |

| ASA_H | Hydrophobic surface area | +0.28 | Larger hydrophobic surface enhances activity |

| Dipole_Z | Z-component of the dipole moment | -0.15 | Specific dipole orientation may be important |

| Nroring | Number of rotatable bonds | -0.10 | Increased flexibility may be detrimental |

Model Statistics:

R² (Correlation Coefficient): 0.92

Q² (Cross-validated R²): 0.85

F-test: 120.4

p-value: < 0.0001

The insights gained from such a QSAR model would be invaluable for the rational design of new this compound derivatives with potentially improved antibacterial properties.

Pharmacophore Modeling and Virtual Screening for Novel Analog Design

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org For this compound, a pharmacophore model would represent the key steric and electronic features required for its interaction with its biological target, likely an enzyme involved in bacterial cell wall synthesis such as D-alanine-D-alanine ligase. nih.gov

A pharmacophore model is typically generated based on the structures of one or more known active compounds. The model consists of a set of features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, arranged in a specific spatial orientation.

Once a pharmacophore model is developed for the this compound class of compounds, it can be used as a 3D query in a virtual screening campaign. mdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that match the pharmacophore model. nih.gov This process can rapidly filter through millions of compounds to select a smaller, more manageable set of candidates for further experimental testing. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The hits from the virtual screen, which are structurally diverse from the initial lead compound, can then be acquired or synthesized and evaluated for their biological activity. This strategy not only helps in discovering novel scaffolds but also in understanding the key interaction points between the ligand and its target.

Table 2: Hypothetical Pharmacophore Model for this compound Analogs

| Feature | Type | X, Y, Z Coordinates | Radius (Å) |

| 1 | Hydrogen Bond Acceptor | 2.5, 1.8, -0.5 | 1.2 |

| 2 | Hydrogen Bond Donor | -1.2, 3.5, 1.0 | 1.0 |

| 3 | Hydrophobic Center | 4.0, -2.1, 0.2 | 1.5 |

| 4 | Hydrophobic Center | -3.5, -1.0, -1.8 | 1.8 |

The combination of pharmacophore modeling and virtual screening provides a robust platform for the design and discovery of novel analogs of this compound with potentially enhanced biological activity and improved pharmacokinetic properties.

Bacterial Resistance Mechanisms and Adaptive Responses to D Alanyl O Cyclohexylacetyl L Serine

Mechanisms of Acquired Resistance in Bacterial Pathogens

Acquired resistance to D-Alanyl-O-(cyclohexylacetyl)-L-serine can emerge through several key mechanisms, often involving modification of the drug's target, reduction of its intracellular concentration, or its outright destruction.

Given that this compound is an analogue of the D-alanyl-D-alanine dipeptide, its primary target is likely to be enzymes involved in the d-alanine (B559566) branch of peptidoglycan biosynthesis, such as D-alanine:D-alanine ligase (Ddl). nih.govbohrium.com Resistance can arise from modifications to these enzymes that reduce their affinity for the inhibitory compound.

Point Mutations: Single amino acid substitutions in the active site of a target enzyme can prevent the binding of an inhibitor while still allowing the natural substrate to be processed. For instance, in various bacteria, mutations in the Ddl active site confer resistance to inhibitors like D-cycloserine. nih.govresearchgate.net A single amino acid change, such as from tyrosine to phenylalanine in the Ddl active site, can shift the enzyme's substrate specificity, a mechanism observed in vancomycin (B549263) resistance where the enzyme prefers D-alanyl-D-lactate over D-alanyl-D-alanine. researchgate.netnih.gov

Enzyme Overexpression: Bacteria can overcome the effects of a competitive inhibitor by increasing the concentration of the target enzyme. Overproduction of D-alanine racemase (Alr) or Ddl has been shown to confer resistance to D-cycloserine in Mycobacterium smegmatis. nih.govbohrium.com By producing more of the target protein, the bacteria can maintain sufficient enzymatic activity for cell wall synthesis even in the presence of the inhibitor. A strain overexpressing both Alr and Ddl has demonstrated significantly higher levels of resistance. nih.gov

| Mechanism | Description | Example Gene/Enzyme | Effect |

| Target Site Mutation | Amino acid substitution in the active site reduces inhibitor binding affinity. | D-alanine:D-alanine ligase (Ddl) | Prevents this compound from inhibiting peptidoglycan synthesis. |

| Target Overexpression | Increased production of the target enzyme outcompetes the inhibitor. | D-alanine racemase (Alr), Ddl | Maintains the necessary levels of D-alanine and D-Ala-D-Ala for cell wall construction. |

Efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell, thereby preventing them from reaching their intracellular targets. youtube.com Overexpression of these pumps is a common mechanism of multidrug resistance (MDR). nih.gov

Broad-Spectrum Efflux Systems: Many efflux pumps, such as the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, belong to the Resistance-Nodulation-Cell Division (RND) family and can export a vast range of structurally diverse compounds. nih.govyoutube.com It is plausible that these or similar pumps could recognize and expel this compound.

Regulatory Mutations: The expression of efflux pump genes is tightly controlled by regulatory networks. youtube.com Mutations in local repressor genes (e.g., acrR, ramR) or global regulatory genes can lead to the constitutive overexpression of efflux pumps, resulting in a stable resistant phenotype. nih.gov Exposure to one type of antibiotic can select for mutants that overexpress a pump, conferring cross-resistance to other antibiotics that are also substrates for that pump. youtube.com

| Efflux Pump Family | Example System | Regulator(s) | Potential Role in Resistance |

| RND | AcrAB-TolC (E. coli) | AcrR, MarA, RamA, SoxS | Export of this compound from the cytoplasm/periplasm. |

| RND | MexAB-OprM (P. aeruginosa) | MexR | Broad-spectrum efflux, potentially including dipeptide analogues. |

| SMR | NepAB (Arthrobacter nicotinovorans) | Not specified | Extrusion of various small molecules and metabolic byproducts. nih.gov |

Bacteria can produce enzymes that chemically modify or cleave antimicrobial compounds, rendering them inactive. This strategy is exemplified by β-lactamases, which hydrolyze β-lactam antibiotics.

Hydrolytic Enzymes: A likely mechanism for inactivating this compound would be through hydrolysis. Bacteria possess various peptidases and esterases that could potentially target the molecule. For example, the VanX D,D-dipeptidase, crucial for high-level vancomycin resistance, specifically hydrolyzes D-Ala-D-Ala, preventing its incorporation into the cell wall. nih.gov A similar dipeptidase could cleave the D-alanyl-L-serine bond. Salmonella enterica has been found to possess a periplasmic D-Ala-D-Ala dipeptidase, PcgL, demonstrating that such enzymes exist in Gram-negative bacteria as well. nih.gov

Esterase Activity: The O-(cyclohexylacetyl) ester linkage is another potential target for enzymatic degradation. Bacterial esterases could hydrolyze this bond, separating the cyclohexylacetyl group from the dipeptide core and likely abolishing the compound's activity. The presence of D-alanine esters in lipoteichoic acid and their processing by bacterial enzymes suggests a capacity to handle such chemical structures. iss.it

Instead of directly countering the antimicrobial compound, bacteria can develop resistance by activating or acquiring alternative metabolic pathways that bypass the inhibited step.

Metabolic Shunting: If this compound inhibits an essential step in peptidoglycan synthesis, bacteria could survive if they can find an alternative way to produce the necessary cell wall precursors. For example, some bacteria can bypass the need for D-alanine-D-alanine ligase by taking up intact D-Ala-D-Ala dipeptides from the environment. nih.gov

Target Pathway Modification: A well-established example is the reprogramming of cell wall synthesis in vancomycin-resistant enterococci. These bacteria activate the van gene cluster, which leads to the production of peptidoglycan precursors ending in D-alanyl-D-lactate instead of D-alanyl-D-alanine. nih.gov This modified terminus has a low affinity for vancomycin, effectively bypassing the antibiotic's inhibitory action. A similar reprogramming could, in principle, circumvent the action of this compound.

Genomic and Transcriptomic Analysis of Resistant Strains

The advent of next-generation sequencing has revolutionized the study of antibiotic resistance, allowing for a comprehensive analysis of the genetic changes that occur in resistant strains.

By comparing the genomes and transcriptomes of susceptible and resistant isolates, researchers can pinpoint the specific genetic determinants of resistance. nih.gov

Whole-Genome Sequencing (WGS): WGS of strains that have developed resistance to this compound can reveal a variety of genetic alterations. These include non-synonymous single nucleotide polymorphisms (nsSNPs) in the coding sequences of target enzymes or efflux pump regulators, which can alter protein function. nih.govnih.gov Deletions or insertions that lead to frameshift mutations or premature stop codons can inactivate repressor genes, leading to the overexpression of resistance genes. nih.gov

Transcriptomic Analysis (RNA-Seq): RNA-sequencing provides a snapshot of the gene expression profile of a bacterium under specific conditions. By comparing the transcriptomes of bacteria exposed to this compound with untreated controls, scientists can identify upregulated genes, such as those encoding efflux pumps or drug-modifying enzymes, and downregulated genes, which might reveal broader stress responses. For example, studies on proline-rich antimicrobial peptides have used genomic analysis to identify mutations in transporter proteins like SbmA as a key resistance mechanism. nih.gov

| Analysis Type | Methodology | Information Gained | Example Findings in Resistant Strains |

| Genomic Analysis | Whole-Genome Sequencing (WGS) | Identifies SNPs, insertions, deletions, and gene amplifications. | nsSNPs in Ddl; mutations in efflux pump regulators (ramR, mexR); inactivation of transporter genes (sbmA). nih.govnih.gov |

| Transcriptomic Analysis | RNA-Sequencing (RNA-Seq) | Measures changes in gene expression levels in response to the compound. | Upregulation of efflux pump operons (e.g., acrAB, adeIJK); increased expression of stress response genes. nih.gov |

Global Gene Expression Profiling in Response to Sub-Inhibitory and Inhibitory Compound Concentrations

No publicly available research has performed global gene expression profiling, such as RNA-sequencing, on bacteria exposed to sub-inhibitory or inhibitory concentrations of this compound. Such studies would be essential to understand the broader transcriptional adaptations, including the upregulation of efflux pumps, stress response genes, or metabolic pathway alterations that bacteria might employ to counteract the compound's effects.

Phenotypic Characterization of Resistance Mechanisms

Specific phenotypic characterizations of bacteria resistant to this compound are not described in the current body of scientific literature.

Analysis of Cross-Resistance Profiles with Clinically Relevant Antimicrobial Agents

There are no available data on the cross-resistance profiles of bacteria that might develop resistance to this compound. Determining whether resistance to this compound confers resistance or even increased susceptibility (collateral sensitivity) to other classes of antibiotics is a critical area of research that remains to be explored.

Assessment of Resistance Phenotype Stability and Transferability

Investigations into the genetic basis of potential resistance to this compound, including the stability of the resistant phenotype in the absence of selective pressure and its potential for horizontal gene transfer via plasmids or other mobile genetic elements, have not been reported. Studies on related resistance mechanisms, such as the VanN-type vancomycin resistance which involves D-Ala-D-Ser, have shown that such resistance can be transferable. iiitd.edu.in However, this cannot be directly extrapolated to the specific compound without dedicated research.

Advanced Methodologies and Computational Studies in Chemical Biology

Molecular Modeling and Dynamics Simulations of Compound-Target Complexes

Computational methods are indispensable for predicting and understanding the interactions between a small molecule like D-Alanyl-O-(cyclohexylacetyl)-L-serine and its protein target. These in-silico techniques provide a foundational understanding before undertaking more resource-intensive experimental studies.

Ligand-Protein Docking for Prediction of Binding Modes and Affinities

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein to form a stable complex. youtube.comyoutube.com This method is crucial in the early stages of drug discovery for screening virtual libraries and prioritizing compounds for experimental testing. nih.govnih.gov

In a hypothetical study of this compound, molecular docking would be used to predict its binding mode within the active site of a target enzyme, for instance, a bacterial serine protease. The process involves preparing the 3D structures of both the ligand and the protein. Using software like AutoDock or GOLD, the compound would be flexibly docked into the enzyme's binding pocket. nih.govacs.org The program would generate multiple possible binding poses, which are then ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). youtube.com

The results would highlight key intermolecular interactions, such as hydrogen bonds between the ligand's amide and carboxyl groups and active site residues, as well as hydrophobic interactions involving the cyclohexyl group. nih.govnih.gov This information is critical for understanding the structural basis of inhibition and for designing more potent analogs.

Table 1: Hypothetical Docking Results for this compound with a Target Serine Protease

| Binding Pose | Estimated Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residue) | Key Hydrophobic Interactions (Residue) |

| 1 | -8.5 | Ser195, Gly193, His57 | Trp215, Val213 |

| 2 | -8.1 | Gly193, Asp102 | Tyr99, Ile48 |

| 3 | -7.9 | Ser214, His57 | Phe41, Leu99 |

All-Atom and Coarse-Grained Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. youtube.comyoutube.com These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

An all-atom MD simulation of the this compound-enzyme complex, placed in a simulated aqueous environment, would be run for a duration of hundreds of nanoseconds. nih.govnih.gov Analysis of the simulation trajectory would focus on parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. A stable complex would show minimal deviation from the initial docked pose. nih.gov Furthermore, MD simulations can elucidate the role of water molecules in mediating interactions and can be used to calculate binding free energies, offering a more accurate estimation of binding affinity than docking alone. unirioja.esfrontiersin.org Coarse-grained simulations could be used to study larger-scale conformational changes or protein-protein interactions that might be influenced by the inhibitor. youtube.com

Table 2: Hypothetical MD Simulation Stability Data for the Top-Ranked Docking Pose

| Simulation Time (ns) | System | Average RMSD (Å) for Ligand | Average RMSD (Å) for Protein Backbone | Notes |

| 100 | Ligand-Protein Complex | 1.2 ± 0.3 | 1.5 ± 0.4 | The complex remains stable with minor fluctuations. |

| 100 | Free Protein (Apo) | N/A | 2.1 ± 0.6 | The active site shows higher flexibility without the ligand. |

Structural Biology of Target Enzymes in Complex with this compound

Experimental structural biology techniques provide high-resolution information that can validate and refine computational models. Determining the three-dimensional structure of the enzyme-inhibitor complex is the gold standard for understanding its mechanism of action.

X-ray Crystallography for High-Resolution Structural Elucidation of Enzyme-Ligand Interactions

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a protein. grantome.com To study the interaction of this compound with its target, the enzyme would be co-crystallized with the compound, or the compound would be soaked into pre-existing crystals of the enzyme. grantome.com

Diffraction data collected from these crystals would allow for the calculation of an electron density map, revealing the precise orientation of the inhibitor within the active site at near-atomic resolution. nih.govresearchgate.net This would experimentally confirm the binding mode, identify all interacting residues, and reveal any conformational changes induced by the inhibitor. nih.govnih.gov For example, a high-resolution crystal structure could show how the carbonyl oxygen of the inhibitor's ester bond sits (B43327) in the enzyme's oxyanion hole, a key feature of serine protease inhibition. nih.gov This structural information is invaluable for structure-based drug design efforts. nih.gov

Table 3: Hypothetical Crystallographic Data for the Enzyme-Inhibitor Complex

| Parameter | Value |

| PDB ID | (Hypothetical) 8XYZ |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Key Interactions | Covalent bond between Ser195 and the inhibitor's carbonyl carbon. Hydrogen bonds with Gly193 and His57. |

| Ligand Conformation | Cyclohexyl ring occupies the S1 specificity pocket. |

Cryo-Electron Microscopy for Characterization of Large Protein Assemblies

Cryo-electron microscopy (cryo-EM) has become a revolutionary technique in structural biology, particularly for large, flexible, or multi-protein complexes that are difficult to crystallize. nih.govyoutube.com If this compound were to bind to a large enzyme assembly or a membrane-bound protein, cryo-EM would be the method of choice. nih.govyoutube.com

The enzyme-inhibitor complex would be rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles would be collected using a transmission electron microscope. nih.gov These images are then computationally averaged and reconstructed to generate a 3D density map of the complex. Recent technological advances have enabled cryo-EM to reach near-atomic resolutions, allowing for the clear visualization of small molecule ligands bound to their targets. nih.govbiorxiv.org This would provide similar insights to X-ray crystallography regarding the binding site and conformational state of the complex. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of molecules in solution. nih.govnih.gov To study the binding of this compound, protein-observed NMR experiments would be particularly useful. nih.govacs.org

Typically, a 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein sample is recorded. Each peak in this spectrum corresponds to a specific amino acid residue in the protein backbone. youtube.com Upon addition of the inhibitor, residues involved in binding or those affected by a conformational change will show shifts in their corresponding peak positions (chemical shift perturbations) or a decrease in peak intensity. nih.gov By mapping these changes onto the protein's structure, the binding site can be identified. NMR can also be used to determine the dissociation constant (Kd) of the interaction and provide insights into the dynamics of the complex on various timescales. acs.org

Table 4: Hypothetical NMR Chemical Shift Perturbations in the Target Enzyme upon Binding of this compound

| Residue Number | Residue Name | Chemical Shift Change (ppm) | Location |

| 57 | His | 0.25 | Catalytic Triad |

| 99 | Leu | 0.18 | S1 Pocket Lining |

| 193 | Gly | 0.31 | Oxyanion Hole |

| 195 | Ser | 0.45 | Catalytic Triad |

| 215 | Trp | 0.22 | S1 Pocket Lining |

Omics Approaches for Comprehensive Biological Understanding

Modern systems biology relies on "omics" technologies to capture a global snapshot of molecular changes within a cell or organism upon perturbation. For a novel compound like this compound, proteomics and metabolomics would be critical first steps in understanding its biological impact.

Proteomics for Identification of Direct and Indirect Interacting Proteins

Proteomics would be employed to identify the direct protein targets of this compound and to understand the broader downstream effects on the proteome. A common and powerful technique for identifying direct binding partners is affinity purification-mass spectrometry (AP-MS). In a hypothetical study, the compound could be chemically modified to incorporate a tag (e.g., biotin) that allows it to be selectively captured from a cell lysate.

The general workflow would be as follows:

Synthesis of a tagged probe: this compound would be synthesized with a linker arm and a biotin (B1667282) tag.

Incubation with cell lysate: The biotinylated compound would be incubated with a protein extract from the target organism (e.g., a bacterial species).

Affinity purification: The mixture would be passed over a column containing streptavidin beads, which have a high affinity for biotin. The tagged compound, along with any bound proteins, would be immobilized on the beads.

Elution and digestion: After washing away non-specifically bound proteins, the captured protein complexes would be eluted, and the proteins would be digested into smaller peptides.

Mass spectrometry analysis: The resulting peptides would be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the proteins.

A second approach, thermal proteome profiling (TPP), could also be used to identify direct and indirect targets. This method relies on the principle that protein binding to a ligand (the compound) can alter its thermal stability. By heating cell lysates treated with the compound to various temperatures and quantifying the remaining soluble proteins, one could identify proteins whose melting points have shifted, indicating an interaction.

Interactive Data Table: Hypothetical Protein Hits from an AP-MS Experiment with this compound in Staphylococcus aureus

Metabolomics for Global Analysis of Metabolic Pathway Perturbations

Metabolomics would provide a functional readout of the physiological consequences of exposing an organism to this compound. By comparing the metabolite profiles of treated and untreated cells, researchers could infer which metabolic pathways are disrupted by the compound's activity.

The experimental approach would involve:

Cell culture and treatment: Bacterial or eukaryotic cells would be cultured and then exposed to the compound at a specific concentration.

Metabolite extraction: After a defined period, the metabolic activity would be quenched, and intracellular metabolites would be extracted.

Metabolite analysis: The extracted metabolites would be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Data analysis: The resulting data would be processed to identify and quantify hundreds or thousands of metabolites. Statistical analysis would then be used to pinpoint significant changes between the treated and control groups.

For instance, if this compound were to inhibit a key enzyme in amino acid biosynthesis, metabolomics might reveal a buildup of the substrate for that enzyme and a depletion of its product and downstream metabolites.

Genetic Screening and Directed Evolution for Target Identification and Resistance Mechanism Elucidation

Genetic approaches are invaluable for confirming the cellular targets of a compound and for prospectively identifying ways in which an organism might develop resistance.

CRISPR-Cas9 Based Genetic Perturbation Studies in Bacterial Systems

CRISPR-interference (CRISPRi) is a powerful tool for systematically repressing the expression of every gene in a bacterial genome. A pooled CRISPRi library, where each bacterium contains a guide RNA that targets a specific gene for knockdown, could be used to identify genes that sensitize the bacteria to this compound.

The screening process would be as follows:

Library generation: A comprehensive CRISPRi library targeting all non-essential genes of a bacterium is created.

Treatment with the compound: The bacterial library is grown in the presence of a sub-lethal concentration of this compound.

Next-generation sequencing: After several generations, the genomic DNA is extracted, and the guide RNA sequences are amplified and counted using next-generation sequencing.

Analysis: Genes whose knockdown leads to increased sensitivity to the compound will be underrepresented in the final population. These "sensitizer" genes often encode the direct target of the compound or components of the same essential pathway.

High-Throughput Screening for Identifying Genetic Determinants of Resistance

To understand how resistance might emerge, a high-throughput screen could be performed by exposing a large population of bacteria to lethal concentrations of this compound. The rare mutants that survive would be isolated, and their genomes would be sequenced to identify the mutations responsible for resistance.

Alternatively, a library of plasmids, each overexpressing a different gene from the organism's genome, could be introduced into the bacteria. This population would then be screened for clones that exhibit increased resistance to the compound. The identity of the overexpressed gene in the resistant clones could point to the compound's target (if overexpression of the target titrates the compound away) or to an enzyme that inactivates the compound.

Interactive Data Table: Hypothetical Resistance Mutations Identified through High-Throughput Screening

Future Perspectives in D Alanyl O Cyclohexylacetyl L Serine Research

Exploration of Unexplored Biochemical Pathways Modulated by the Compound

The primary mechanism of action for many antimicrobial agents involves the inhibition of essential bacterial enzymes. For instance, β-lactam antibiotics target penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis. nih.gov However, the full spectrum of biochemical pathways affected by a given compound can be much broader. Future research should prioritize the identification of both primary and secondary cellular targets of D-Alanyl-O-(cyclohexylacetyl)-L-serine.

A comprehensive understanding of how this dipeptide ester interacts with bacterial cells is currently lacking. It is plausible that beyond a primary target, the compound may modulate other, less obvious, metabolic or signaling pathways. For example, studies on other serine-containing compounds have shown that they can influence pathways like glycine (B1666218), serine, and threonine metabolism, which in turn can affect a bacterium's susceptibility to other antibiotics. asm.org Untargeted metabolomics and proteomic approaches could be invaluable in revealing these currently unexplored interactions. By comparing the metabolic and proteomic profiles of bacteria treated with this compound to untreated controls, researchers can identify significant alterations in various cellular processes.

Strategies for Overcoming Existing and Evolving Resistance Mechanisms

The emergence of antibiotic resistance is a continuous challenge in the fight against infectious diseases. oup.com Bacteria can develop resistance through various mechanisms, including the production of drug-inactivating enzymes, modification of the drug target, and active efflux of the drug from the cell. infectionsinsurgery.orgmdpi.com For serine-based compounds, a common resistance mechanism involves serine β-lactamases, which can hydrolyze and inactivate the antibiotic. nih.govinfectionsinsurgery.orgresearchgate.net

To ensure the long-term viability of this compound, it is imperative to proactively investigate potential resistance mechanisms. This involves subjecting various bacterial strains to increasing concentrations of the compound to select for resistant mutants. pnas.org Subsequent genomic and functional analyses of these resistant strains can identify the specific mutations or acquired genes responsible for resistance.

Strategies to counteract these resistance mechanisms could include:

Co-administration with resistance inhibitors: Similar to the use of β-lactamase inhibitors like clavulanic acid and tazobactam (B1681243) with β-lactam antibiotics, specific inhibitors targeting the resistance mechanisms against this compound could be developed. infectionsinsurgery.org

Structural modification of the compound: The cyclohexylacetyl group or other parts of the molecule could be chemically modified to prevent recognition and inactivation by resistance enzymes.

Potential for Integration into Combination Therapies with Synergistic Agents

Combination therapy, the use of two or more drugs with different mechanisms of action, is a promising strategy to enhance efficacy and combat resistance. mdpi.comnih.gov Antimicrobial peptides (AMPs), for instance, have been shown to act synergistically with conventional antibiotics. nih.govdovepress.comnih.govasm.org AMPs can disrupt the bacterial membrane, thereby facilitating the entry of other antibiotics into the cell. mdpi.comnih.gov

The potential of this compound in combination therapies remains a largely unexplored area. Future studies should investigate its synergistic effects with a wide range of existing antibiotics and other antimicrobial agents. Checkerboard assays, which test various concentrations of two compounds, can be employed to identify synergistic, additive, or antagonistic interactions. asm.org

Potential synergistic partners could include:

Membrane-permeabilizing agents: Compounds that disrupt the bacterial outer membrane could enhance the uptake of this compound, particularly in Gram-negative bacteria. nih.gov

Inhibitors of different essential pathways: Combining this compound with drugs that target other vital processes, such as protein synthesis or DNA replication, could lead to a more potent bactericidal effect.

A successful combination therapy could not only broaden the spectrum of activity but also allow for the use of lower doses of each compound, potentially reducing toxicity. mdpi.com

Development of Chemical Biology Probes for In Situ Pathway Illumination

To visualize and understand the mechanism of action of this compound within a living cell, the development of chemical biology probes is essential. nih.govnih.gov These probes are typically derivatives of the parent compound that are tagged with a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nih.govnih.gov

Activity-based protein profiling (ABPP) is a powerful technique that utilizes such probes to identify the cellular targets of a compound. nih.govnih.gov A probe based on the this compound scaffold could be synthesized and introduced to bacterial cells. The probe would covalently bind to its target enzyme(s), allowing for their subsequent isolation and identification via techniques like mass spectrometry.

The design of these probes requires careful consideration to ensure that the addition of the reporter tag does not significantly alter the compound's biological activity. nih.gov The development of such probes would provide invaluable insights into:

The specific enzyme(s) that this compound inhibits.

The subcellular localization of the compound's target.

The dynamics of target engagement in real-time.

These chemical biology tools would be instrumental in moving beyond indirect measures of activity and directly illuminating the biochemical pathways modulated by this novel dipeptide ester. nih.gov

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing D-alanyl-O-(cyclohexylacetyl)-L-serine?

Answer:

Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling for esterification of the cyclohexylacetyl group to L-serine. Characterization requires:

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- Nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and acyloxy group attachment .

- HPLC-MS/MS to monitor reaction intermediates and purity, as described in microbial L-serine pathway optimization studies .

Advanced: What challenges arise in optimizing microbial biosynthesis of structurally related L-serine derivatives, and how can metabolic flux analysis address them?

Answer:

Key challenges include:

- Feedback inhibition of serine biosynthetic enzymes (e.g., phosphoserine phosphatase).

- Toxicity of intermediates (e.g., glycine accumulation disrupting redox balance) .

Methodological solutions: - 13C metabolic flux analysis to quantify carbon flow through phosphorylated and glycolytic pathways .

- Knockout/overexpression of serA, serB, or serC genes to redirect flux, validated via intracellular metabolite profiling via HPLC-MS/MS .

Advanced: How can researchers evaluate the neuroprotective efficacy of this compound in preclinical models of neurodegenerative diseases?

Answer:

- In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to assess synaptic plasticity via electrophysiology (long-term potentiation) and behavioral tests (Morris water maze). Compare outcomes to L-serine intervention studies showing reduced Aβ plaque burden .

- Biomarker analysis : Measure cerebrospinal fluid (CSF) L-serine levels via LC-MS and correlate with NMDA receptor activation, as demonstrated in GRIN-related disorder trials .

- Mechanistic studies : Use astrocyte-neuron co-cultures to test glycolytic support via Seahorse metabolic assays, linking L-serine availability to synaptic protein synthesis .

Advanced: How should researchers address contradictory data on L-serine derivatives’ neuroprotective effects in gain-of-function vs. loss-of-function NMDA receptor variants?

Answer:

- Functional stratification : Classify patient-derived iPSC neurons by NMDA receptor variant type (e.g., GRIN1 null vs. gain-of-function) and expose to this compound. Measure Ca²⁺ influx via FLIPR assays to identify variant-specific responses .

- Dose-response profiling : Use lower concentrations (0.1–1 mM) for gain-of-function mutants to avoid overactivation, as seen in behavioral deterioration cases with L-serine .

Basic: What is the role of L-serine biosynthetic pathways in maintaining neuronal homeostasis, and how does this inform derivative design?

Answer:

L-serine is synthesized via the phosphorylated pathway (3-phosphoglycerate → 3-phosphoserine → serine) in astrocytes, critical for:

- Phospholipid synthesis (e.g., phosphatidylserine) .

- Glycine/D-serine production , which modulates NMDA receptor activity .

Derivative design (e.g., cyclohexylacetyl esterification) aims to enhance blood-brain barrier penetration or prolong half-life, leveraging structural analogs of neuroactive peptides .

Advanced: What experimental frameworks are used to assess synergistic effects between this compound and existing therapeutics (e.g., NMDA antagonists)?

Answer:

- Isobolographic analysis : Determine additive/synergistic interactions in rodent seizure models using fixed-ratio combinations of the compound and memantine .

- Transcriptomic profiling : RNA-seq of hippocampal tissue to identify pathways co-regulated by the compound and adjunct therapies, as applied in ALS L-serine trials .

Advanced: How can metabolic flux balance analysis (FBA) improve yield in microbial production of L-serine derivatives?

Answer:

- Constraint-based modeling : Integrate genome-scale metabolic models (GEMs) with HPLC-MS/MS-derived intracellular metabolite data to identify bottlenecks (e.g., NADPH depletion) .

- Dynamic regulation : Use CRISPRi/a to fine-tune serA expression during fed-batch fermentation, balancing growth phase and production phase .

Basic: What safety and toxicity profiles must be established for this compound in early-stage research?

Answer:

- Acute toxicity : Conduct OECD 423 tests in rodents, monitoring for neuroexcitation (e.g., tremors) at doses ≥2.5 g/kg, as seen in L-serine trials .

- Genotoxicity : Ames test with E. coli strains (TA98, TA100) to rule out mutagenic effects of acylated side chains .

Advanced: What pharmacodynamic challenges arise in translating this compound from in vitro to in vivo models?

Answer:

- Bioavailability limitations : Use proteolysis-targeting chimeras (PROTACs) to enhance brain uptake, validated via microdialysis-coupled LC-MS in rodent CSF .

- Temporal resolution : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to align compound half-life (~4–6 hours) with therapeutic windows for NMDA receptor modulation .

Advanced: How can researchers resolve instability issues of this compound in aqueous formulations?

Answer:

- Lyophilization : Test excipients (trehalose, mannitol) for long-term stability via accelerated aging studies (40°C/75% RH for 6 months) .

- Prodrug design : Replace the ester bond with a carbamate linkage to reduce hydrolysis, validated via pH-dependent degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.